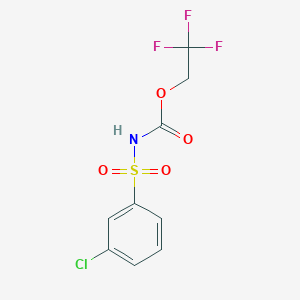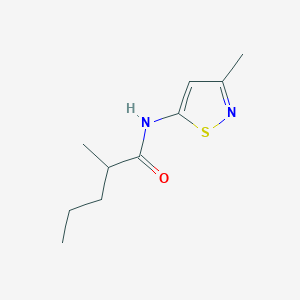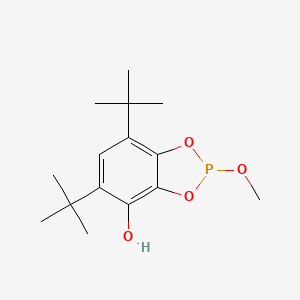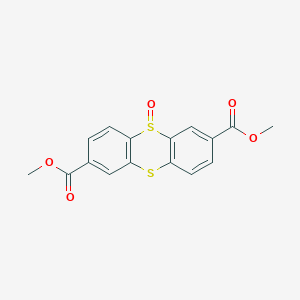![molecular formula C26H50O7S B14499118 1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid CAS No. 63336-24-3](/img/structure/B14499118.png)
1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxobutane core with ethylnonan-2-yl groups attached via ether linkages, and a sulfonic acid group, which imparts specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the dioxobutane core, followed by the introduction of ethylnonan-2-yl groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the dioxobutane core or the sulfonic acid group.
Substitution: The ethylnonan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of ether derivatives.
Applications De Recherche Scientifique
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid involves interactions with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dioxobutane core and ether linkages contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes and chemical reactions, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[(5-methylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid
- 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-carboxylic acid
Uniqueness
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both ether linkages and a sulfonic acid group differentiates it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
63336-24-3 |
|---|---|
Formule moléculaire |
C26H50O7S |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
1,4-bis(5-ethylnonan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C26H50O7S/c1-7-11-13-22(9-3)17-15-20(5)32-25(27)19-24(34(29,30)31)26(28)33-21(6)16-18-23(10-4)14-12-8-2/h20-24H,7-19H2,1-6H3,(H,29,30,31) |
Clé InChI |
VYWMACJUBFDNFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(C)OC(=O)CC(C(=O)OC(C)CCC(CC)CCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)





![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


